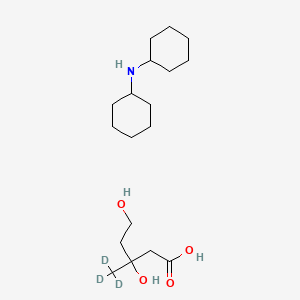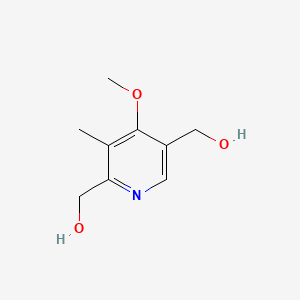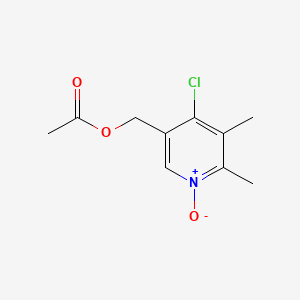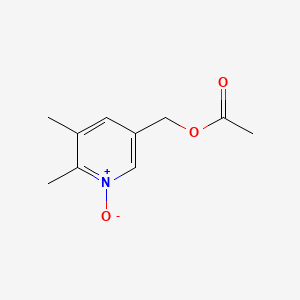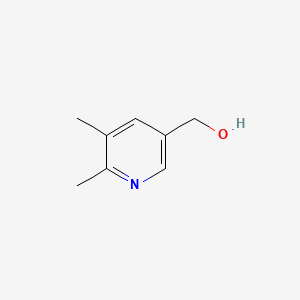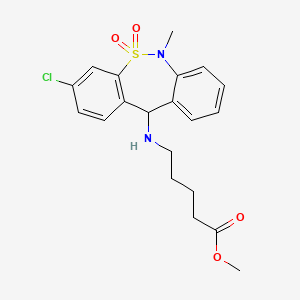
ニトロフラントイン-13C3
概要
説明
Nitrofurantoin-13C3 is a modified form of Nitrofurantoin, a medication used to treat urinary tract infections caused by certain types of bacteria . The addition of the isotope Carbon-13 to the compound allows for more accurate tracking of its metabolic pathways and distribution in the body .
Molecular Structure Analysis
Nitrofurantoin-13C3 has the empirical formula 13C3C5H6N4O5 . Its molecular weight is 241.14 . The SMILES string representation is [O-]N+c1ccc(\C=N\N2[13CH2]13CN[13C]2=O)o1 .Chemical Reactions Analysis
Nitrofurantoin-13C3 is activated by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .科学的研究の応用
抗菌効果試験
ニトロフラントイン-13C3: は、尿路感染症(UTI)に対する有効性を評価するために臨床試験で広く使用されています。 一般的な尿路病原菌が原因のUTIに対して、臨床的および微生物学的に良好な有効性を示すことが示されています . この化合物の有効性は、トリメトプリム/スルファメトキサゾール、シプロフロキサシン、アモキシシリンなどの他の抗生物質と比較され、エビデンスに基づく治療ガイドラインのための貴重なデータを提供します .
毒性および副作用のプロファイリング
This compound を含む研究は、その毒性プロファイルを理解することにも重点を置いています。 研究によると、下部UTIに対する短期間の使用は、軽度で主に消化器系の副作用を引き起こすことがわかっています . この情報は、臨床医が、この抗生物質を処方する際に、利点を潜在的なリスクと比較検討するために不可欠です。
耐性パターンの分析
This compound の研究における使用は、ニトロフラントインに対する耐性の獲得を監視するのに役立ちます。 幸いなことに、この化合物に対する耐性は依然として比較的まれであり、ますます増加している抗生物質耐性時代において、貴重な選択肢となっています .
分析方法の開発
This compound: は、新しい分析方法の開発における分析標準として機能します。 これは、品質管理アプリケーションにおける方法のバリデーションに使用され、特にニトロフラントインの市販生産中の製薬業界で使用されます .
薬物動態研究
薬物動態研究では、This compound は、ニトロフラントインの吸収、分布、代謝、排泄(ADME)を研究するために使用されます。 この研究は、治療効果を得るための投与量と頻度を決定するために不可欠です .
抗菌薬管理プログラム
This compound: は、無合併症UTIの第一選択治療薬としてのニトロフラントインの有効性に関する経験的データを提供することにより、抗菌薬管理プログラムにおいて役割を果たします。 これは、抗生物質の使用を最適化し、耐性の発達を抑制するための取り組みをサポートします .
作用機序
Target of Action
Nitrofurantoin-13C3, commonly known as Nitrofurantoin, is primarily targeted towards bacterial cells causing urinary tract infections . The primary targets of Nitrofurantoin are the bacterial enzymes, specifically nitroreductases . These enzymes play a crucial role in the metabolic processes of the bacteria, making them an effective target for the antibiotic.
Mode of Action
Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates then inhibit the citric acid cycle, a vital metabolic pathway in bacteria, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes Nitrofurantoin more resistant to the development of bacterial resistance .
Biochemical Pathways
The primary biochemical pathway affected by Nitrofurantoin is the citric acid cycle . By inhibiting this cycle, Nitrofurantoin disrupts the energy production in bacterial cells, leading to their death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and reproduction of the bacteria .
Pharmacokinetics
The pharmacokinetics of Nitrofurantoin involve its absorption, distribution, metabolism, and excretion (ADME). Nitrofurantoin is well absorbed and reaches therapeutic concentrations rapidly in the urine . It is metabolized in body tissues, excluding plasma, to inactive metabolites . About 20% to 25% of Nitrofurantoin is excreted in the urine as unchanged drug . The half-life elimination of Nitrofurantoin is between 20 to 60 minutes, which can be prolonged with renal impairment .
Result of Action
The result of Nitrofurantoin’s action is the effective killing or inhibition of the growth of bacteria responsible for urinary tract infections . By disrupting vital metabolic processes in the bacteria, Nitrofurantoin causes bacterial death, thereby treating the infection .
Action Environment
The action, efficacy, and stability of Nitrofurantoin can be influenced by various environmental factors. For instance, the presence of Nitrofurantoin has been shown to significantly affect bacterial cells . Additionally, the drug’s efficacy can be influenced by the patient’s health status and the presence of other medications .
Safety and Hazards
将来の方向性
Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . Nitrofurantoin-13C3, being a labeled version of Nitrofurantoin, could be used in future research to better understand the metabolic pathways and distribution of Nitrofurantoin in the body .
特性
IUPAC Name |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i4+1,6+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQHRVNIOXGAQ-PZGYLZBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676069 | |
| Record name | 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217226-46-4 | |
| Record name | 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217226-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





